(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
Description
Properties
CAS No. |
142272-31-9 |
|---|---|
Molecular Formula |
C35H55NO |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-N-(4-dodecylphenyl)methanimine |
InChI |
InChI=1S/C35H55NO/c1-3-5-7-9-11-13-14-15-17-19-21-32-22-26-34(27-23-32)36-31-33-24-28-35(29-25-33)37-30-20-18-16-12-10-8-6-4-2/h22-29,31H,3-21,30H2,1-2H3 |
InChI Key |
VGRYXTKZOVVZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method
Procedure :
- Dissolve 4-(decyloxy)benzaldehyde (1.0 equiv, 262.39 g/mol) and 4-dodecylaniline (1.0 equiv, 261.45 g/mol) in anhydrous ethanol (200 mL/mmol).
- Add glacial acetic acid (0.1 equiv) as a catalyst.
- Reflux at 80°C for 4–6 hr under nitrogen.
- Cool to room temperature; collect precipitated product via vacuum filtration.
- Wash with cold ethanol and recrystallize from hexane/ethyl acetate (3:1).
Microwave-Assisted Synthesis
Procedure :
- Mix reactants (1:1 molar ratio) in dry toluene (10 mL/mmol).
- Add p-toluenesulfonic acid (5 mol%).
- Irradiate at 150 W, 100°C for 15–20 min.
- Purify via silica gel chromatography (hexane:EtOAc = 4:1).
Yield : 88–92%
Advantages : Reduced reaction time (≤30 min vs. hours).
Solvent-Free Mechanochemical Approach
Procedure :
- Grind 4-(decyloxy)benzaldehyde (1.0 mmol) and 4-dodecylaniline (1.0 mmol) with montmorillonite K10 (20 mg) in a ball mill.
- Process at 30 Hz for 20 min.
- Extract product with dichloromethane; evaporate under vacuum.
Yield : 78%
Eco-Friendly Metrics :
Comparative Analysis of Methods
Critical Parameters Affecting Synthesis
Solvent Selection
Acid Catalysts
Stoichiometry
Industrial-Scale Considerations
- Patented processes : Adaptations of Example 2 from CN106946720A suggest using toluene for azeotropic water removal during condensation, achieving 84.3% yield at 180°C.
- Cost drivers : 4-Dodecylaniline pricing ranges from $46.65–$179/g, necessitating efficient recovery of unreacted amine.
Challenges and Solutions
- Hydrolysis susceptibility : Store product under anhydrous conditions at −20°C.
- Byproduct formation : Use molecular sieves (4Å) to absorb water during reaction.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenolic oxides and aldehydes.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Substituent Effects
Alkyl Chain Length vs. Halogen Substituents
- Target Compound : The decyloxy (C₁₀) and dodecyl (C₁₂) chains dominate its properties, promoting van der Waals interactions and solubility.
- Halogenated Analogues : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine () shows halogen-dependent crystal packing via C–H⋯Cl/Br bonds and π–π stacking. The dihedral angle between phenyl rings (~56°) contrasts with alkyl-dominated compounds, where steric bulk may reduce planarity .
- Trifluoromethyl Derivatives : (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-biphenyl)methanimine () incorporates electron-withdrawing CF₃ groups, altering electronic properties (e.g., dipole moments) compared to the electron-donating alkyl chains in the target compound .
Table 1: Substituent Effects on Key Properties
Crystallographic and Packing Behavior
- Crystal Packing : Halogenated derivatives () form chains via C–H⋯N bonds and π–π interactions, whereas the target compound’s alkyl chains likely induce lamellar or layered structures. The longer chains may reduce crystallinity but improve thin-film formation for semiconductors .
- Unit Cell Parameters : For halogenated imines (), unit cell volumes expand with larger halogens (Br vs. Cl), but alkyl chains would increase unit cell dimensions further due to steric bulk .
Electronic and Charge Transport Properties
- Semiconductor Applications : (E)-N-(anthracen-2-yl)-1-(4-decyloxyphenyl)methanimine () demonstrates charge transport via conjugated imine linkages. The target compound’s dodecyl chain may enhance thin-film stability, while the decyloxy group balances conjugation and solubility .
- Electron-Withdrawing Effects : Compounds with CF₃ groups () exhibit altered HOMO-LUMO gaps compared to alkyl-dominated systems, impacting conductivity and optical properties .
Table 2: Application-Oriented Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
